1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H16O2S and a molecular weight of 224.32 g/mol . It is characterized by the presence of an ethoxy group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-4-(methylthio)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control and the use of advanced purification techniques.
Chemical Reactions Analysis
1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The ethoxy and methylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(3-Methoxy-4-(methylthio)phenyl)propan-2-one: This compound has a methoxy group instead of an ethoxy group, which can influence its chemical reactivity and biological activity.
1-(3-Ethoxy-4-(methylsulfinyl)phenyl)propan-2-one: The presence of a methylsulfinyl group instead of a methylthio group can alter the compound’s oxidation state and reactivity.
1-(3-Ethoxy-4-(methylthio)phenyl)ethanone:
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(3-ethoxy-4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O2S/c1-4-14-11-8-10(7-9(2)13)5-6-12(11)15-3/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
RAPZGEQDPSQPJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)C)SC |
Origin of Product |
United States |
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